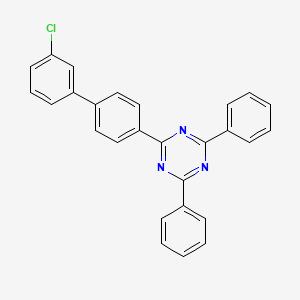

2-(3'-Chlorobiphenyl-4-yl)-4,6-diphenyl-1,3,5-triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

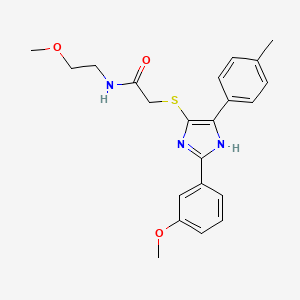

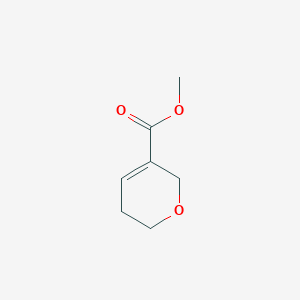

The compound “2-(3’-Chlorobiphenyl-4-yl)-4,6-diphenyl-1,3,5-triazine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this triazine ring are three phenyl groups, one of which is further substituted with a chlorobiphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazine ring and the attachment of the phenyl and chlorobiphenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a triazine ring. The presence of the chlorine atom could introduce some interesting electronic effects .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the electron-withdrawing chlorine atom. The compound could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar .Applications De Recherche Scientifique

Aggregation-Induced Emission Fluorophores

A study introduced 4,6-diphenyl-1,3,5-triazine as a rotor in the construction of aggregation-induced emission (AIE) fluorophores. These new multifunctional AIE fluorophores exhibited reversible piezofluorochromic behavior and promising electroluminescence performances in nondoped sky-blue devices (Liu et al., 2018).

Antimalarial Activity

A series of 2-[[(dialkylamino)alkyl]amino]-4,6-bis(trichloromethyl)-1,3,5-triazines, including derivatives of 4,6-diphenyl-1,3,5-triazine, showed modest antimalarial activity (Werbel et al., 1987).

Molecular Design in Organic Light-Emitting Diodes

Novel D-σ-A molecules bearing 2,4,6-diphenyl-1,3,5-triazine units were designed for efficient solution-processed organic light-emitting diodes. These materials demonstrated promising performance in OLEDs, including high external quantum efficiency (Zhao et al., 2020).

Corrosion Inhibition in Mild Steel

Triazine derivatives, including 2-(3'-Chlorobiphenyl-4-yl)-4,6-diphenyl-1,3,5-triazine, were studied for corrosion inhibition performance on mild steel in acidic environments. Experimental and theoretical studies confirmed their effectiveness as corrosion inhibitors (Singh et al., 2018).

Novel Epoxidizing Reagent

2-Hydroperoxy-4,6-diphenyl-1,3,5-triazine, a triazine-based oxidizing reagent, was developed for efficient epoxidation of alkenes, indicating potential applications in organic synthesis (Yamada et al., 2018).

Dendrimeric Melamine Cored Complexes

A study on dendrimeric melamine cored complexes involving 2,4,6-diphenyl-1,3,5-triazine explored their synthesis and magnetic behaviors, indicating potential applications in materials science (Uysal & Koç, 2010).

Agents Affecting Cell Differentiation

A research project focused on synthesizing analogs of 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid with potential cardiogenetic activity, indicating possible applications in cell differentiation and medical research (Linder et al., 2018).

High Electroluminescence Efficiency in Organic Materials

A study synthesized three bipolar materials containing 4,6-diphenyl-1,3,5-triazine units and demonstrated their application in achieving high electroluminescence efficiency and long device lifetime in fluorescent green-light emitters (Jung et al., 2020).

Mécanisme D'action

Target of Action

The compound “2-(3’-Chloro-[1,1’-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine” is a chlorinated biphenyl . Chlorinated biphenyls are known to interact with various cellular targets, including enzymes and receptors .

Biochemical Pathways

Chlorinated biphenyls can be metabolized by various organisms through pathways involving enzymes like biphenyl-2,3-dioxygenase . The specific pathways for this compound might depend on its exact structure and the organism metabolizing it.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of chlorinated biphenyls can vary widely depending on their specific structures . They are generally lipophilic and can accumulate in fatty tissues .

Result of Action

The molecular and cellular effects of chlorinated biphenyls can include changes in enzyme activity and alterations in cellular signaling pathways . The specific effects of “2-(3’-Chloro-[1,1’-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine” would depend on its specific targets and mode of action.

Action Environment

The action, efficacy, and stability of chlorinated biphenyls can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s physical and chemical properties, as well as its interactions with biological targets.

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(3-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18ClN3/c28-24-13-7-12-23(18-24)19-14-16-22(17-15-19)27-30-25(20-8-3-1-4-9-20)29-26(31-27)21-10-5-2-6-11-21/h1-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIGQFHBEHJSQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1443049-84-0 |

Source

|

| Record name | 2-(3'-Chlorobiphenyl-4-yl)-4,6-diphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2594012.png)

![2-[(2-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B2594016.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594024.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2594028.png)